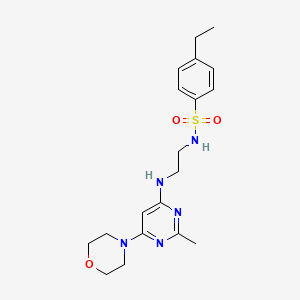

4-ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3S/c1-3-16-4-6-17(7-5-16)28(25,26)21-9-8-20-18-14-19(23-15(2)22-18)24-10-12-27-13-11-24/h4-7,14,21H,3,8-13H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKLTVDXXKJBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide, commonly referred to as a sulfonamide compound, has been the subject of extensive research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₉H₂₇N₅O₃S

- Molecular Weight : 405.5 g/mol

- CAS Number : 1207019-79-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues .

Enzyme Inhibition

The compound acts as an inhibitor of carbonic anhydrase IV (CA4), which catalyzes the reversible hydration of carbon dioxide into bicarbonate and protons. This inhibition can affect pH homeostasis and is particularly relevant in cancer biology, where altered pH levels can influence tumor growth and metastasis .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

-

Anticancer Effects :

A study investigated the effects of the compound on hepatocellular carcinoma cells. It was found that inhibition of carbonic anhydrase IX enhanced the apoptosis induced by hexokinase II inhibitors, suggesting a potential therapeutic role in cancer treatment . -

Structure–Activity Relationship (SAR) :

Research focused on the SAR of related pyrimidine derivatives indicated that modifications to the morpholine ring significantly impacted the inhibitory potency against specific targets, highlighting the importance of structural features in determining biological activity . -

Pharmacological Applications :

The compound has been explored for its potential use as a biochemical probe in various biological assays due to its ability to modulate enzyme activities and influence cellular processes.

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that compounds similar to 4-ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide exhibit significant anti-inflammatory properties. A study highlighted the synthesis of derivatives that inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, suggesting their potential as anti-inflammatory agents. The compounds demonstrated a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory responses .

Table 1: Summary of Anti-inflammatory Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| V4 | 5.0 | Inhibition of iNOS and COX-2 |

| V8 | 3.5 | Reduction of NO production |

Cancer Therapeutics

The modulation of heat shock protein 70 (Hsp70) has emerged as a promising target in cancer therapy. The compound is noted for its ability to inhibit Hsp70 activity, which is crucial for cancer cell survival and proliferation. A patent application describes methods involving this compound for treating cancers responsive to Hsp70 inhibition, indicating its potential utility in oncological settings .

Table 2: Cancer Treatment Applications

| Application Area | Mechanism | References |

|---|---|---|

| Hsp70 Modulation | Inhibition of protein folding | Patent CA 2948621 |

| Anticancer Activity | Induction of apoptosis in cancer cells | Ongoing clinical trials |

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of this compound to various biological targets. These studies suggest that the compound forms strong interactions with active sites of iNOS and COX-2, further supporting its role as an anti-inflammatory agent .

Case Studies and Clinical Trials

Several compounds related to the morpholinopyrimidine scaffold have been tested in clinical settings. For instance, STA5326, a morpholinopyrimidine-based drug, is currently undergoing phase 2 clinical trials for rheumatoid arthritis and Crohn's disease, showcasing the therapeutic promise of this structural class .

Q & A

Basic: What are the critical steps in designing a synthetic pathway for 4-ethyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide?

Methodological Answer:

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the pyrimidine core. Key steps include:

- Pyrimidine ring functionalization: Introduce morpholino and methyl groups via nucleophilic substitution or cross-coupling reactions under controlled pH and temperature.

- Sulfonamide coupling: React the pyrimidine intermediate with 4-ethylbenzenesulfonyl chloride in anhydrous conditions (e.g., DMF, THF) using a base (e.g., triethylamine) to facilitate the coupling.

- Purification: Employ column chromatography or recrystallization to isolate the product, with HPLC analysis to confirm purity (>95%) .

Optimize reaction conditions (solvent, catalyst, temperature) using factorial experimental designs to maximize yield .

Advanced: How can computational chemistry methods accelerate reaction pathway optimization for this compound?

Methodological Answer:

Advanced computational approaches reduce trial-and-error experimentation:

- Quantum chemical calculations: Use density functional theory (DFT) to model transition states and predict activation energies for key reactions (e.g., sulfonamide coupling) .

- Reaction path search algorithms: Implement tools like the Artificial Force Induced Reaction (AFIR) method to explore feasible pathways and intermediates .

- Machine learning (ML): Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. Validate predictions with microfluidic high-throughput screening .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify functional groups (e.g., morpholino protons at δ 3.5–3.7 ppm, sulfonamide NH at δ 7.1–7.3 ppm).

- X-ray crystallography: Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., sulfonamide S=O···H-N interactions) .

- Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] peak) and fragmentation patterns to rule out impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Systematic variation assays: Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects or cell-line specificity.

- Orthogonal validation: Combine enzymatic assays (e.g., IC) with biophysical methods (e.g., surface plasmon resonance) to confirm target binding .

- Meta-analysis: Apply statistical tools to aggregate data from multiple studies, identifying outliers or confounding factors (e.g., batch-to-batch purity variations) .

Basic: What functional groups dictate the compound’s reactivity and solubility?

Methodological Answer:

- Morpholino group: Enhances water solubility via hydrogen bonding but may reduce membrane permeability.

- Sulfonamide moiety: Participates in hydrogen bonding and π-π stacking, influencing crystallinity and stability.

- Ethylbenzene group: Increases lipophilicity, affecting logP and solubility in nonpolar solvents .

Characterize solubility profiles using shake-flask methods across pH 1–10 and solvents (e.g., DMSO, ethanol) .

Advanced: What statistical experimental design (DoE) methods optimize reaction yield and purity?

Methodological Answer:

- Factorial designs: Screen variables (temperature, catalyst loading, solvent ratio) using a 2 factorial setup to identify significant factors .

- Response Surface Methodology (RSM): Model nonlinear relationships (e.g., temperature vs. yield) to pinpoint optimal conditions .

- Taguchi methods: Minimize variability in large-scale synthesis by robustly tuning parameters (e.g., pressure in flow reactors) .

Basic: How can researchers mitigate common impurities during synthesis?

Methodological Answer:

- By-product identification: Use LC-MS to detect side products (e.g., unreacted pyrimidine intermediates).

- Process optimization: Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time to minimize dimerization.

- Purification strategies: Employ gradient elution in flash chromatography or preparative HPLC with C18 columns .

Advanced: What in silico models predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- Molecular dynamics (MD) simulations: Simulate binding to cytochrome P450 enzymes to assess metabolic stability .

- Quantitative Structure-Activity Relationship (QSAR): Train models on ADME datasets to predict bioavailability or hERG channel inhibition .

- Toxicity prediction: Use platforms like ProTox-II to estimate LD and hepatotoxicity risks based on structural fragments .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability studies: Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- Light sensitivity: Conduct ICH Q1B photostability testing to determine if amber glassware is required .

- Solution stability: Assess hydrolysis in buffers (pH 1–13) and solvents (DMSO, saline) over 72 hours .

Advanced: How does the morpholino-pyrimidine scaffold influence target selectivity in enzyme inhibition?

Methodological Answer:

- Structure-activity relationship (SAR) studies: Synthesize analogs with modified morpholino substituents (e.g., piperazine, thiomorpholine) and compare IC values .

- Crystallographic docking: Resolve co-crystal structures with target enzymes (e.g., kinases) to map binding interactions (e.g., H-bonds with pyrimidine N1) .

- Free-energy perturbation (FEP): Calculate binding energy differences between analogs to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.